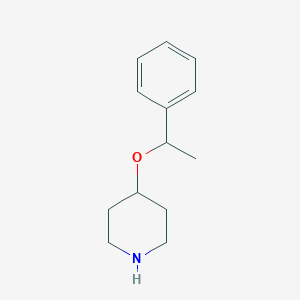

4-(1-Phenylethoxy)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-(1-phenylethoxy)piperidine |

InChI |

InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)15-13-7-9-14-10-8-13/h2-6,11,13-14H,7-10H2,1H3 |

InChI Key |

LBPASGNNDPKFEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Phenylethoxy Piperidine

Strategies for Piperidine (B6355638) Ring Formation

The synthesis of the piperidine scaffold is a central theme in heterocyclic chemistry, largely due to its prevalence in pharmaceuticals and natural alkaloids. researchgate.netnih.gov Strategies for forming this ring can be broadly categorized, with intramolecular cyclization serving as a powerful and versatile approach. This method involves the formation of a cyclic structure from a single, acyclic precursor molecule, where the backbone of the resulting ring is entirely contained within the starting material. nih.gov The initiation of such cyclizations typically requires the activation of specific functional groups, often with the aid of catalysts or reagents. nih.gov

Intramolecular Cyclization Approaches

Intramolecular ring closure reactions offer an efficient pathway to the piperidine core by forming either a new carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond within a suitable linear precursor. nih.gov Key challenges in this approach include achieving high levels of regio- and stereoselectivity, which can often be addressed through the use of chiral catalysts and ligands. nih.gov The following sections detail several prominent intramolecular cyclization strategies for the synthesis of piperidines and their precursors.

The Dieckmann condensation is a classic and widely utilized method for synthesizing 4-piperidone derivatives, which are versatile intermediates for a range of substituted piperidines. dtic.miltandfonline.com This reaction involves the base-catalyzed intramolecular condensation of a diester to yield a cyclic β-keto ester. nih.govtandfonline.com

The typical synthetic sequence begins with the double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate. This forms an N-substituted diester. dtic.miltandfonline.comchemicalbook.com The subsequent intramolecular cyclization of this diester under basic conditions (e.g., using sodium metal or sodium alkoxide) generates the 4-piperidone-3-carboxylate intermediate. tandfonline.comchemicalbook.com The final step involves acidic hydrolysis and decarboxylation to afford the target 4-piperidone. dtic.miltandfonline.com

The mechanism of the Dieckmann condensation is initiated by the formation of an ester enolate, which then attacks the second ester group intramolecularly to close the ring. tandfonline.com The subsequent loss of an alkoxide is a rapid step. tandfonline.com Careful control of reaction conditions is crucial, as the process is reversible and the cyclic β-keto ester product can undergo a retro-Dieckmann reaction, especially at elevated temperatures or with excess base. tandfonline.com

| Reaction | Description | Key Intermediates | Typical Conditions |

| Dieckmann Condensation | Intramolecular cyclization of an N-substituted diester. | β-keto ester | Base (e.g., Na, NaOEt), followed by acid hydrolysis and decarboxylation. dtic.miltandfonline.com |

Intramolecular aza-Michael additions (IMAMR) represent a direct and powerful strategy for constructing piperidine rings. nih.govrsc.org This reaction involves the nucleophilic addition of an amine (the nitrogen nucleophile) to an electron-deficient carbon-carbon double or triple bond within the same molecule. rsc.orgntu.edu.sg It is a highly effective method for creating enantiomerically enriched N-heterocycles, particularly when employing organocatalysis. nih.gov

The reaction can be categorized in several ways, including whether the Michael acceptor is an alkene or alkyne and whether the cyclization is a 6-endo or 6-exo process. rsc.org The 6-endo-trig cyclization, leading to piperidines, has been successfully applied in numerous elegant syntheses. ntu.edu.sg Organocatalytic approaches, often using chiral cinchona-based catalysts in combination with an acid co-catalyst, can afford highly enantiomerically enriched substituted piperidines from N-tethered alkenes. nih.govbeilstein-journals.org More recently, biocatalytic methods using ω-transaminases have been developed to power aza-Michael reactions, enabling the efficient and enantioselective conversion of pro-chiral ketoenones into disubstituted piperidines. acs.org

| Catalyst Type | Substrate Example | Product Type | Key Features |

| Organocatalyst (e.g., Quinoline-based) | N-tethered enone carbamates nih.govbeilstein-journals.org | Enantiomerically enriched 2,5-disubstituted piperidines nih.gov | High yields and enantioselectivity (up to 99% ee). beilstein-journals.org |

| Biocatalyst (ω-Transaminase) | Pro-chiral ketoenones acs.org | Enantiomerically pure 2,6-disubstituted piperidines acs.org | Couples a reversible enzymatic reaction with a strong thermodynamic driving force. acs.org |

Radical cyclizations offer a distinct pathway for the formation of nitrogen heterocycles like piperidine, often under mild conditions. nih.govbeilstein-journals.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated group, such as an alkene or alkyne. rsc.org

One common approach involves the formation of an α-aminoalkyl radical, which subsequently cyclizes onto an unactivated double bond to form the piperidine ring. rsc.org Modern methods frequently employ photoredox catalysis to generate the initial radical species. For instance, an organic photoredox catalyst can induce the light-driven reduction of linear aryl halides to the corresponding aryl radicals, which then undergo regioselective cyclization to form complex spiropiperidines. nih.gov Transition metals can also mediate radical cyclizations. Cobalt(II) catalysts have been used for the intramolecular cyclization of linear amino-aldehydes, while copper catalysts can initiate N-radical formation through N-F bond activation, followed by a 1,6-hydrogen atom transfer and subsequent cyclization. nih.gov

| Initiation Method | Radical Precursor | Key Features | Example Catalyst/Reagent |

| Photoredox Catalysis | Linear aryl halides nih.gov | Mild reaction conditions, avoids toxic reagents and precious metals. nih.gov | Organic photoredox catalyst (e.g., 3DPAFIPN) with a trialkylamine. nih.gov |

| Metal Catalysis | Linear amino-aldehydes nih.gov | Effective for producing various piperidines, though by-products can form. nih.gov | Cobalt(II) complex. nih.gov |

| Metal Catalysis | N-Fluorosulfonamides nih.gov | Involves N-radical formation and 1,6-hydrogen atom transfer. nih.gov | Copper catalyst. nih.gov |

Electrophilic cyclization is another important strategy for constructing the piperidine ring through an intramolecular process. nih.gov This method generally involves the reaction of a molecule containing both a nucleophilic nitrogen atom and a π-system (like an alkene or alkyne) with an external electrophile. The electrophile activates the π-system, which is then attacked by the internal nitrogen nucleophile to close the ring.

Various electrophiles can be employed, including protons (in acid-mediated cyclizations), halonium ions (e.g., from I₂ or NBS), and metal catalysts that act as π-acids. The choice of electrophile and substrate can control the regioselectivity and stereoselectivity of the cyclization. This approach is versatile and allows for the simultaneous formation of the heterocyclic ring and the introduction of a new functional group derived from the electrophile. For example, palladium-catalyzed enantioselective aminochlorination of alkenes proceeds via a 6-endo cyclization to give 3-chloropiperidines with excellent enantioselectivity. organic-chemistry.org

Transition metal catalysis provides a diverse and powerful toolkit for effecting intramolecular cyclizations to form piperidines, often with high efficiency and selectivity. nih.gov Catalysts based on palladium, gold, and copper are particularly prominent in this area.

Palladium: Palladium catalysts are highly versatile for piperidine synthesis. They can facilitate the intramolecular hydroamination of unactivated alkenes under mild conditions. organic-chemistry.org Another notable application is the palladium-catalyzed reaction of vinyl iodides with N-tosylhydrazones, which generates η³-allyl ligands that can be trapped intramolecularly by nitrogen nucleophiles. organic-chemistry.org Additionally, palladium-catalyzed azide reduction can be coupled with cyclization to form the piperidine ring. nih.gov

Gold: Gold(I) complexes have emerged as potent catalysts for the cyclization of nitrogen-containing substrates. nih.gov They can catalyze the oxidative amination of non-activated alkenes, enabling the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov The enantioselective intramolecular hydroamination of allenes catalyzed by chiral phosphinegold(I) complexes is another effective route to vinyl piperidines. organic-chemistry.org

Copper: Copper-catalyzed reactions are also valuable for piperidine synthesis. These systems can activate N-F bonds via a single electron transfer to generate an N-radical, which then undergoes cyclization. nih.gov This C-H amination process has been shown to be effective for synthesizing piperidines, which is significant as many systems are limited to forming five-membered rings (pyrrolidines). acs.org Mechanistic studies suggest a catalytic cycle involving Cu(I)/Cu(II) species. acs.org

| Metal Catalyst | Reaction Type | Substrate Example | Reference Finding |

| Palladium | Intramolecular Hydroamination | Unactivated Alkenes | Proceeds at room temperature and tolerates acid-sensitive groups. organic-chemistry.org |

| Gold | Oxidative Amination | Non-activated Alkenes | Catalyzed by a gold(I) complex with an iodine(III) oxidizing agent. nih.gov |

| Copper | Radical C-H Amination | N-Fluorosulfonamides | Proceeds via N-radical formation and is applicable to six-membered ring formation. nih.govacs.org |

Intermolecular Approaches to Piperidine Scaffolds

Intermolecular strategies focus on constructing the piperidine ring from two or more separate, non-cyclic molecules. These methods are valued for their ability to assemble complex, substituted piperidines from simpler starting materials.

Reductive Amination Protocols for N-Alkylation and Ring Closure

Reductive amination is a cornerstone of amine synthesis and plays a crucial role in the formation of nitrogen-containing heterocycles. researchgate.net In the context of piperidine synthesis, a "ring-closing double reductive amination" strategy can be employed. This approach typically involves the reaction of a 1,5-dicarbonyl compound with an amine. The initial condensation forms imine or enamine intermediates, which are then reduced in situ to form the C-N bonds, thereby closing the ring to yield the saturated piperidine scaffold.

A notable application of this strategy is in the synthesis of polyhydroxylated N-alkoxypiperidines. researchgate.net In this method, 1,5-dialdehydes, which can be generated from the oxidative cleavage of cyclic olefins like cyclopentene derivatives, are reacted with O-substituted hydroxylamines. researchgate.net The subsequent double reductive amination within the same pot efficiently constructs the N-alkoxypiperidine ring. researchgate.net This highlights the utility of reductive amination in creating complex piperidine structures through a cascade reaction process. researchgate.net

Multi-component Reactions (MCRs) for Piperidine Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. taylorfrancis.comrsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. taylorfrancis.com

One common MCR for piperidine synthesis is the pseudo five-component reaction involving aromatic aldehydes, anilines, and acetoacetate esters. rsc.orgresearchgate.net This reaction can be catalyzed by various agents, including dual-functional ionic liquids or enzymes, to produce substituted piperidines in good yields. rsc.orgresearchgate.net Another approach involves a one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters, which can be catalyzed by agents like tetrabutylammonium tribromide (TBATB) or ZrOCl₂·8H₂O. taylorfrancis.com These methods provide a direct and versatile route to a wide array of functionalized piperidine scaffolds. taylorfrancis.com

Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction has been developed. rsc.org This method utilizes a 1,3-bis-trimethylsily enol ether as a dienolate, which reacts with an aldehyde and a chiral amine to form a chiral dihydropyridinone, a versatile intermediate for building various chiral piperidine compounds. rsc.org

| Catalyst/Method | Reactants | Reaction Type | Key Feature | Reference |

| Immobilized Lipase (CALB) | Benzaldehyde, Aniline, Acetoacetate Ester | Biocatalytic MCR | Environmentally friendly, reusable catalyst | rsc.org |

| Dual-functional Ionic Liquid | Aromatic Aldehydes, Anilines, Alkyl Acetoacetates | Pseudo Five-Component | Good yields, easy work-up, short reaction times | researchgate.net |

| Sn(OTf)₂ | 1,3-bis-trimethylsily enol ether, Aldehydes, Chiral α-methyl benzylamine | Vinylogous Mannich Reaction | Stereoselective synthesis of chiral piperidines | rsc.org |

| ZrOCl₂·8H₂O | Aromatic Aldehydes, Amines, Acetoacetic Esters | Three-Component | Aqua-compatible catalyst | taylorfrancis.com |

Annulation Strategies

Annulation, or ring-forming, strategies are powerful methods for constructing cyclic systems. For piperidine synthesis, these often involve cycloaddition reactions where new rings are formed from acyclic or existing ring systems. Common strategies include [4+2], [5+1], and [3+3] annulations. nih.gov

In a [4+2] annulation, a four-atom component reacts with a two-atom component. A highly enantioselective formal [4+2] cycloaddition has been reported for the one-pot synthesis of 2,3-substituted piperidines from an N-PMP aldimine and aqueous glutaraldehyde. rsc.org This reaction proceeds through an organocatalytic direct Mannich reaction followed by a reductive cyclization step. rsc.org

Divergent intermolecular coupling strategies have been developed that can be tuned to produce either pyrrolidines via [3+2] annulation or piperidines via [4+2] annulation from common olefin precursors. rsc.orgnih.gov These methods rely on a radical-to-polar mechanistic switch to control the cyclization process, offering flexible access to different N-heterocyclic scaffolds. rsc.orgnih.gov For the piperidine synthesis, this annulation has been successfully applied to a range of styrene derivatives and other olefins, yielding the desired piperidine products with good yields and high diastereoselectivity. nih.gov

Derivatization of Pre-formed Piperidine Rings

When a suitable piperidine precursor is available, derivatization is a direct approach to obtaining the target molecule. This involves modifying the existing ring at specific positions, such as the nitrogen atom or a carbon atom on the ring.

N-Alkylation Strategies (e.g., with Phenylethyl Moieties)

N-alkylation is a fundamental transformation for modifying the properties of piperidines. This can be achieved through various methods, including reaction with alkyl halides or reductive amination with aldehydes or ketones. iau.irgoogle.com The synthesis of 1-(2-phenethyl)-4-piperidone, a key intermediate for various pharmaceuticals, is a well-documented example of N-alkylation involving a phenylethyl moiety. researchgate.netajrconline.org

One common route involves the Dieckmann cyclization of an amino-diester, formed from the condensation of phenethylamine with two equivalents of methyl acrylate, to yield N-phenethyl-4-piperidone after hydrolysis and decarboxylation. researchgate.net Another direct method is the reductive alkylation of 4-piperidone with 2-phenylacetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. ajrconline.org This reaction forms the imine intermediate, which is then reduced to the tertiary amine. sciencemadness.org

| Starting Material | Reagent(s) | Product | Methodology | Reference |

| Piperidine | 1-Phenylethanol | N-(1-Phenylethyl)piperidine | Catalytic Borrowing Hydrogen | researchgate.net |

| 4-Piperidone | 2-Phenylacetaldehyde, NaBH(OAc)₃ | 1-(2-Phenethyl)-4-piperidone | Reductive Amination | ajrconline.org |

| Phenethylamine | Methyl Acrylate | 1-(2-Phenethyl)-4-piperidone | Condensation followed by Dieckmann Cyclization | researchgate.net |

| Piperidine | Alkyl Halide | N-Alkyl-piperidine | Nucleophilic Substitution | google.com |

Substitution at the 4-Position for Ether Formation

To synthesize the target compound, 4-(1-Phenylethoxy)piperidine, an ether linkage must be formed at the C-4 position of the piperidine ring. This is typically accomplished via a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide or a related electrophile.

The synthesis generally starts with a protected 4-hydroxypiperidine (B117109), such as tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This nucleophile is then reacted with a suitable electrophile, such as 1-phenylethyl bromide or a similar derivative, to form the ether bond. nih.gov Subsequent deprotection of the nitrogen atom, if necessary, yields the final product. This strategy has been successfully employed in the synthesis of various 4-oxypiperidine ethers designed as multitargeting ligands. nih.gov

Introduction of the 1-Phenylethoxy Moiety

The key transformation in the synthesis of this compound is the formation of the C-O bond that constitutes the ether. This is typically achieved by reacting a suitable 4-hydroxypiperidine derivative with a 1-phenylethanol-derived electrophile or by coupling 4-hydroxypiperidine with 1-phenylethanol itself under activating conditions. The choice of method often depends on factors such as the desired stereochemistry, the scale of the reaction, and the availability of starting materials.

Etherification of 4-Hydroxypiperidine Derivatives

Standard etherification methods provide reliable routes to this compound, particularly when stereochemistry at the 1-phenylethyl group is not a primary concern or when a racemic product is desired. These methods typically involve the activation of one of the hydroxyl groups to facilitate nucleophilic attack by the other.

The Williamson ether synthesis is a long-standing and versatile method for preparing ethers. In the context of synthesizing this compound, this reaction involves the deprotonation of a 4-hydroxypiperidine derivative to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a 1-phenylethyl electrophile. To prevent N-alkylation of the piperidine nitrogen, it is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group.

The reaction proceeds by first treating N-Boc-4-hydroxypiperidine with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding alkoxide. This is followed by the addition of a 1-phenylethyl halide, such as 1-phenylethyl bromide. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Subsequent removal of the Boc protecting group under acidic conditions yields the final product.

Table 1: Representative Conditions for Williamson Ether Synthesis of N-Boc-4-(1-Phenylethoxy)piperidine

| Starting Material (Piperidine) | Starting Material (Phenylethyl) | Base | Solvent | Temperature | Yield (%) |

| N-Boc-4-hydroxypiperidine | 1-Phenylethyl bromide | NaH | THF | rt to 50 °C | 60-70 |

| N-Boc-4-hydroxypiperidine | 1-Phenylethyl chloride | KH | DMF | rt | 55-65 |

Note: Yields are typical and can vary based on specific reaction conditions and purification methods.

The Mitsunobu reaction offers a milder alternative to the Williamson ether synthesis for forming the ether linkage. This reaction allows for the direct coupling of an alcohol with another alcohol, in this case, a protected 4-hydroxypiperidine and 1-phenylethanol, in the presence of a phosphine (B1218219) reagent and an azodicarboxylate. A key feature of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the alcohol that becomes the ether's alkyl group, which is a critical consideration for stereoselective synthesis.

In a typical procedure, N-Boc-4-hydroxypiperidine and 1-phenylethanol are dissolved in an appropriate solvent, such as THF. Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are then added to the mixture, usually at a reduced temperature. The reaction is then allowed to warm to room temperature and stir until completion. The desired N-Boc-4-(1-phenylethoxy)piperidine is then isolated and deprotected.

Table 2: Typical Reagents and Conditions for the Mitsunobu Reaction

| Alcohol 1 | Alcohol 2 | Phosphine | Azodicarboxylate | Solvent | Temperature | Yield (%) |

| N-Boc-4-hydroxypiperidine | 1-Phenylethanol | PPh₃ | DEAD | THF | 0 °C to rt | 75-85 |

| N-Boc-4-hydroxypiperidine | 1-Phenylethanol | PBu₃ | DIAD | Toluene | 0 °C to rt | 70-80 |

Note: Yields are representative and subject to variation based on reaction scale and purification efficacy.

Stereoselective Introduction of the 1-Phenylethoxy Group

Achieving stereocontrol in the synthesis of this compound is of paramount importance when targeting specific enantiomers or diastereomers. This can be accomplished by employing chiral auxiliaries or through the use of asymmetric catalysis.

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. In this approach, a chiral auxiliary is temporarily attached to the 4-hydroxypiperidine or the 1-phenylethanol to direct the etherification reaction to occur from a specific face, leading to the preferential formation of one diastereomer. After the reaction, the chiral auxiliary is removed to yield the enantiomerically enriched product.

For instance, a chiral auxiliary could be attached to the nitrogen of the piperidine ring. The steric bulk and stereoelectronic properties of the auxiliary would then influence the approach of the 1-phenylethyl electrophile in a Williamson-type synthesis, leading to a diastereoselective reaction. The choice of chiral auxiliary is critical and is often determined empirically.

Table 3: Examples of Chiral Auxiliaries for Diastereoselective Piperidine Functionalization

| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (d.e.) |

| (R)-(-)-2-Phenylglycinol | Alkylation of N-acyloxazolidinone | >90% |

| (S)-(-)-1-Phenylethylamine | Reductive amination followed by cyclization | 85-95% |

Note: The listed auxiliaries are illustrative of types used in stereoselective piperidine synthesis; specific application to this compound would require experimental validation.

Asymmetric catalysis represents a more modern and efficient approach to stereoselective synthesis, as it avoids the need for stoichiometric amounts of a chiral auxiliary. In the context of C-O bond formation, chiral catalysts can be employed to control the stereochemical outcome of the etherification reaction.

For the synthesis of this compound, a potential strategy involves the use of a chiral transition metal catalyst in conjunction with a suitable set of reactants. For example, a chiral palladium or copper catalyst could be used to mediate the coupling of a 4-hydroxypiperidine derivative with a racemic 1-phenylethanol derivative in a process known as a dynamic kinetic resolution. In such a reaction, the catalyst would selectively react with one enantiomer of the 1-phenylethanol derivative, while the other enantiomer is rapidly racemized, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

Table 4: Potential Asymmetric Catalytic Systems for C-O Bond Formation

| Catalyst System | Type of Reaction | Enantiomeric Excess (e.e.) |

| Chiral Palladium-Diphosphine Complex | Allylic Etherification | >95% |

| Chiral Copper-Box/Phox Complex | Asymmetric Etherification | 90-99% |

Note: These are examples of catalytic systems used for asymmetric C-O bond formation and their application to the specific synthesis of this compound would need to be experimentally developed.

Chemical Reactivity and Transformations of 4 1 Phenylethoxy Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen

The lone pair of electrons on the piperidine nitrogen atom makes it a nucleophilic center, readily participating in reactions with various electrophiles.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring can be readily functionalized through N-alkylation and N-acylation.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide, such as an alkyl bromide or iodide. researchgate.net This reaction typically proceeds via a nucleophilic substitution mechanism. To drive the reaction to completion and neutralize the hydrogen halide formed, a base like potassium carbonate or a non-nucleophilic amine such as N,N-diisopropylethylamine is often employed. researchgate.net The reaction solvent is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net Without a base, the reaction slows as the acidic piperidinium (B107235) salt accumulates. researchgate.net

N-Acylation is the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an N-acylpiperidine (an amide). This reaction is also typically carried out in the presence of a base to scavenge the acid byproduct (e.g., HCl). The resulting amides are generally stable compounds. This transformation can also be a step in a reductive amination process where the N-acyl derivative is subsequently reduced to an N-alkyl compound. google.com

Table 1: Representative Reactions of the Piperidine Nitrogen

| Reaction Type | Reagent Class | Product Class | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkylpiperidine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) researchgate.net |

Quaternization Chemistry

Further alkylation of the tertiary N-alkylpiperidine product, or exhaustive alkylation of the initial secondary amine, leads to the formation of a quaternary ammonium (B1175870) salt. This process, known as quaternization, occurs when the piperidine nitrogen reacts with an excess of an alkylating agent, typically a reactive one like methyl iodide. The reaction converts the neutral amine into a positively charged quaternary ammonium species. The degree of quaternization can be controlled by varying the reaction duration and the stoichiometry of the alkyl halide.

Oxidation of the Nitrogen Atom

The nitrogen atom in the piperidine ring is susceptible to oxidation. Biological systems can oxidize piperidine to N-hydroxypiperidine and the corresponding nitrone, 2,3,4,5-tetrahydropyridine-1-oxide. Chemical oxidation can also be achieved using various oxidizing agents. The specific product depends on the reagent and reaction conditions. For instance, treatment of certain piperidine derivatives with agents like bromine can lead to the formation of piperidin-2-one, oxidizing the carbon adjacent to the nitrogen.

Reactions at the 4-Position of the Piperidine Ring

The reactivity at the 4-position of 4-(1-phenylethoxy)piperidine is dominated by the chemistry of the ether linkage.

Cleavage of the Ether Linkage and Regeneration of Hydroxyl Groups

The carbon-oxygen bond of an ether is generally stable, but it can be cleaved under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org

The mechanism of cleavage depends on the structure of the groups attached to the ether oxygen. wikipedia.org For this compound, the ether involves a secondary benzylic carbon. The cleavage is expected to proceed via an SN1-type mechanism. The first step is the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Subsequently, the C-O bond cleaves to form 4-hydroxypiperidine (B117109) and a relatively stable secondary benzylic carbocation (1-phenylethyl cation). This carbocation is stabilized by the adjacent phenyl ring. Finally, the halide ion (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks the carbocation to form 1-phenylethyl halide.

Table 2: Expected Products of Ether Cleavage

| Substrate | Reagent | Expected Products | Mechanism |

|---|

Substitution Reactions at the 4-Position (e.g., nucleophilic displacement if applicable)

Direct nucleophilic displacement of the 1-phenylethoxy group at the 4-position is not a feasible reaction, as alkoxides are poor leaving groups. Therefore, substitution reactions at this position require a two-step strategy.

Ether Cleavage: As described above, the ether linkage must first be cleaved using a strong acid to generate 4-hydroxypiperidine. libretexts.org

Activation and Displacement: The resulting hydroxyl group is a poor leaving group. To facilitate a subsequent nucleophilic substitution, it must be converted into a good leaving group. This is commonly achieved by reacting the alcohol with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270). This reaction forms a tosylate or mesylate ester, respectively. These sulfonate esters are excellent leaving groups. Once the hydroxyl group is activated as a sulfonate, a wide range of nucleophiles can be used to displace it via an SN2 reaction, allowing for the introduction of various functional groups at the 4-position of the piperidine ring.

This sequential approach of cleavage followed by activation and substitution provides a versatile method for modifying the 4-position of the piperidine core that was initially protected as an ether.

Reactions of the Phenylethoxy Moiety

The phenylethoxy portion of the molecule offers two main sites for chemical modification: the aromatic phenyl ring and the benzylic carbon of the ethoxy side chain.

The aromatic ring of the phenylethoxy group can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing benzene (B151609) derivatives. The outcome of these reactions is governed by the directing and activating effects of the substituent already present on the ring. In this compound, the ring is substituted by an alkoxy group (-O-R), which has a significant influence on the regioselectivity and rate of the reaction.

The oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This electron donation increases the electron density of the ring, particularly at the ortho and para positions. As a result, the alkoxy group is classified as a strongly activating, ortho-, para-directing substituent. chemistrysteps.comdntb.gov.ua This activation means that electrophilic substitution reactions on the phenylethoxy moiety can often proceed under milder conditions than those required for unsubstituted benzene. chemistrysteps.com

Common electrophilic aromatic substitution reactions applicable to the phenylethoxy group include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uklibretexts.org The sulfuric acid acts as a catalyst, promoting the formation of the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. chemguide.co.ukyoutube.com Due to the directing effect of the alkoxy group, the nitration of this compound is expected to yield a mixture of ortho-nitro and para-nitro substituted products.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) can be accomplished by treating the compound with the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). byjus.com The catalyst polarizes the halogen molecule, generating a potent electrophile. The reaction will predominantly produce ortho- and para-halogenated derivatives.

Friedel-Crafts Reactions: This category includes alkylation and acylation, which form new carbon-carbon bonds at the aromatic ring. wikipedia.org

Alkylation: Involves reacting the aromatic ring with an alkyl halide and a Lewis acid catalyst. youtube.com A significant limitation of this reaction is the potential for carbocation rearrangements in the alkylating agent and the possibility of polyalkylation, as the newly added alkyl group also activates the ring. youtube.com

Acylation: Introduces an acyl group (-COR) using an acyl halide or acid anhydride with a Lewis acid catalyst. Unlike alkylation, the product of acylation is a ketone, which is a deactivating group. This deactivation prevents further substitution reactions on the same ring. wikipedia.org

The general mechanism for these reactions involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orgbyjus.com A subsequent deprotonation step restores the aromaticity of the ring, completing the substitution. youtube.combyjus.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Phenylethoxy Moiety

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-(1-(2-Nitrophenylethoxy))piperidine and 4-(1-(4-Nitrophenylethoxy))piperidine |

| Bromination | Br₂, FeBr₃ | 4-(1-(2-Bromophenylethoxy))piperidine and 4-(1-(4-Bromophenylethoxy))piperidine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(1-(4-Acetylphenylethoxy))piperidine |

The ethoxy side chain, particularly the benzylic carbon (the carbon atom attached to both the phenyl ring and the ether oxygen), is a site of significant reactivity.

Oxidation: The benzylic position is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize a benzylic carbon that bears at least one hydrogen atom. chemistrysteps.comlibretexts.org In the case of the 1-phenylethoxy group, such oxidation would likely lead to cleavage of the C-H bond at the benzylic position, potentially forming a ketone. For instance, various metal-catalyzed systems, often using peroxides like tert-butyl hydroperoxide (TBHP), are effective for the selective oxidation of benzylic C-H bonds to the corresponding carbonyls. mdpi.comorganic-chemistry.org This would transform the 1-phenylethoxy group into an acetophenone-like moiety attached to the piperidine ring via an ether linkage.

Reduction (Hydrogenolysis): The C-O bond of a benzylic ether is susceptible to cleavage by catalytic hydrogenolysis. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). kiku.dk In this process, the ether bond is broken, and the fragments are reduced. For this compound, hydrogenolysis would cleave the benzylic C-O bond, leading to the formation of ethylbenzene (B125841) and 4-hydroxypiperidine. Catalytic transfer hydrogenolysis, which uses a hydrogen donor like isopropanol (B130326) instead of H₂ gas, is also an effective method for cleaving aryl ether bonds under milder conditions. nih.gov

Ring Transformations and Rearrangements of the Piperidine Core

The piperidine ring, while a stable saturated heterocycle, can be induced to undergo significant skeletal changes, including alterations in ring size and structural rearrangements. These transformations often require specific functionalization of the ring or the use of potent reagents.

Methods to change the size of the piperidine ring are valuable for accessing different heterocyclic scaffolds, such as pyrrolidines (five-membered rings) or azepanes (seven-membered rings).

Ring Contraction: The conversion of a piperidine to a pyrrolidine (B122466) is a known transformation. One strategy involves an oxidative rearrangement. For example, N-H piperidines can undergo ring contraction when treated with an oxidizing agent like phenyliodine(III) diacetate (PIDA), proceeding through an iminium ion intermediate that is trapped to form the smaller ring. dntb.gov.uaresearchgate.net Another approach is the photomediated ring contraction of α-acylated piperidines, which proceeds via a Norrish Type II hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular cyclization to yield a cyclopentane (B165970) derivative. nih.gov These methods typically require the piperidine nitrogen to be part of the reactive system, often as an N-acyl or N-sulfonyl derivative. nih.gov

Ring Expansion: Piperidine can be expanded to a seven-membered azepane ring. A common method involves the formation of a bicyclic aziridinium (B1262131) ion intermediate. For instance, a 2-(halomethyl)piperidine can rearrange to a 3-haloazepane. Similarly, ring expansion can be achieved by the rearrangement of spirocyclic ammonium ylides, which can proceed via a chemistrysteps.comnih.gov-Stevens shift. acs.org Another approach involves the nucleophilic ring-opening of an aziridinium salt derived from a substituted pyrrolidine, which can lead to the formation of a 3-substituted piperidine, demonstrating the interconversion between five- and six-membered rings. acs.orgrsc.org

Beyond simple expansion and contraction, the piperidine skeleton can undergo more complex rearrangements that redistribute substituents or alter the connectivity of the ring.

Stevens and Sommelet-Hauser Rearrangements: These are characteristic reactions of ammonium ylides, which can be generated from quaternary ammonium salts. The Stevens rearrangement is a chemistrysteps.comnih.gov-shift, while the Sommelet-Hauser rearrangement is a chemistrysteps.comthieme-connect.de-sigmatropic rearrangement. These reactions can be used to form new C-C bonds and rearrange the piperidine framework, for example, by forming a substituted piperidine from a pyrrolidine-derived ylide in a ring expansion process. acs.org

Hydrogen Migration in Piperidine Radicals: In radical-mediated reactions, hydrogen migrations can occur. Quantum chemical studies have shown that 1,2- or 1,4-hydrogen shifts can happen in piperidine radical cations or neutral piperidine radicals, leading to the isomerization of the piperidine structure. nih.gov

These transformations, while not reported specifically for this compound, represent the fundamental reactivity patterns of the piperidine core and could be applied to suitably derivatized versions of the parent molecule.

Stereochemical Aspects and Conformational Analysis

Enantioselective Synthesis of Chiral 4-(1-Phenylethoxy)piperidine

The synthesis of enantiomerically pure this compound is a key challenge in harnessing its potential as a chiral building block. Several strategies can be employed to achieve this, including the use of chiral catalysts, chiral auxiliaries, and the resolution of racemic mixtures.

Chiral Catalyst Applications

The use of chiral catalysts is a powerful tool for the asymmetric synthesis of piperidine (B6355638) derivatives. While specific examples for the direct enantioselective synthesis of this compound are not extensively documented in publicly available literature, general principles of asymmetric catalysis can be applied. For instance, transition metal catalysts complexed with chiral ligands can facilitate enantioselective transformations, such as asymmetric hydrogenation of a suitable precursor or asymmetric C-O bond formation. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chemical compounds that can be temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the context of this compound synthesis, a chiral auxiliary could be attached to the piperidine nitrogen or another functional group. This chiral auxiliary would then direct the introduction of the 1-phenylethoxy group in a stereoselective manner. After the desired stereocenter is established, the auxiliary can be removed to yield the enantiomerically enriched product. Common chiral auxiliaries include derivatives of amino acids, alkaloids, and other naturally occurring chiral molecules.

Resolution of Racemic Mixtures

When an enantioselective synthesis is not feasible, the resolution of a racemic mixture of this compound is a viable alternative. This method involves the separation of the two enantiomers from a 50:50 mixture. A common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomers of the amine. libretexts.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric acid | Acidic |

| (-)-Mandelic acid | Acidic |

| (+)-Camphorsulfonic acid | Acidic |

| Brucine | Basic |

| Strychnine | Basic |

Diastereoselective Synthesis of Substituted Piperidines

The diastereoselective synthesis of substituted piperidines is crucial for creating molecules with multiple stereocenters. For derivatives of this compound, this involves controlling the relative stereochemistry of the 1-phenylethoxy group and other substituents on the piperidine ring. The inherent stereochemistry of the 4-(1-phenylethoxy) group can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. Alternatively, reagent-controlled methods, employing chiral reagents or catalysts, can be used to favor the formation of a specific diastereomer. The development of such synthetic routes is an active area of research, with methods like the aza-Prins cyclization showing promise for the diastereoselective synthesis of substituted 4-hydroxypiperidines, which could serve as precursors to this compound derivatives. rsc.org

Conformational Dynamics of the Piperidine Ring

The biological activity of piperidine-containing compounds is often intrinsically linked to the conformational preferences of the six-membered ring. The piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain.

Chair and Boat Conformations and Inversion Barriers

The most stable conformation of the piperidine ring is the chair form. In this conformation, the substituents can occupy either axial or equatorial positions. For this compound, the bulky 1-phenylethoxy group is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain. A related compound, 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, has been shown through crystal structure analysis to adopt a chair conformation. nih.goviucr.org

Table 2: Hierarchy of Conformational Energies for Cyclohexane (as an analogue)

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

The study of hindered piperidines has provided evidence for the contribution of boat conformations in certain derivatives, particularly those with bulky N-substituents that introduce significant steric strain in the chair form. ias.ac.in While the 1-phenylethoxy group is at the 4-position and not directly on the nitrogen, its size and potential interactions with other substituents or the piperidine ring itself could influence the conformational equilibrium.

Influence of the 1-Phenylethoxy Substituent on Ring Conformation

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional strain. The bulky 1-phenylethoxy substituent at the C4 position is expected to preferentially occupy the equatorial position to alleviate steric hindrance. In 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes researchgate.net. For substituents like a phenyl group, this equatorial preference is well-established researchgate.net. The presence of the ethoxy linkage introduces additional complexity, but the fundamental principle of minimizing 1,3-diaxial interactions remains the dominant factor.

The nature of the nitrogen substituent (in this case, a hydrogen atom) also plays a role. The lone pair on the nitrogen atom can influence the ring's electronic environment, but the steric effect of the C4 substituent is generally the primary determinant of the ring's preferred conformation in such cases.

Phenyl Group Rotational Barriers and Preferred Orientations

The rotation of the phenyl group around the C-O bond of the phenylethoxy substituent is subject to rotational barriers. These barriers arise from steric interactions and the electronic effects of conjugation. In molecules containing phenyl groups, the energy barrier to rotation can be influenced by the surrounding chemical environment.

Computational studies on related molecules, such as phenyl-substituted urea derivatives and tetraphenylethylene, provide insights into the magnitude of these barriers. For instance, the calculated activation energy for phenyl ring flipping in styrene is 18 kJ/mol, while in benzoic acid it is 27 kJ/mol. In N-benzhydrylformamide, the calculated barrier for phenyl group rotation is approximately 3.06 kcal/mol (about 12.8 kJ/mol). These values, while not specific to this compound, suggest that the rotational barrier for the phenyl group in this molecule is likely to be of a similar order of magnitude.

The preferred orientation of the phenyl group will be one that minimizes steric clashes with the rest of the molecule, particularly the piperidine ring. The rotational potential energy surface will have minima corresponding to these staggered conformations and maxima corresponding to eclipsed conformations. The exact dihedral angles defining these preferred orientations would require specific computational modeling or experimental data for this compound.

Crystal Structure Analysis and Supramolecular Interactions

While a specific crystal structure for this compound is not publicly available, an analysis of related piperidine derivatives allows for a detailed prediction of its solid-state behavior, including hydrogen bonding networks and other non-covalent interactions.

Hydrogen Bonding Networks

The presence of a secondary amine (N-H) in the piperidine ring and the ether oxygen in the 1-phenylethoxy substituent provides sites for hydrogen bonding. In the solid state, it is highly probable that the N-H group will act as a hydrogen bond donor. The most likely acceptor would be the nitrogen atom of a neighboring molecule, forming N-H···N hydrogen bonds. This is a common motif in the crystal structures of secondary amines, including piperidine itself, which forms hydrogen-bonded chains. The ether oxygen is a weaker hydrogen bond acceptor but could also participate in weaker C-H···O interactions.

π-π Stacking and C-H···π Interactions

The phenyl group in the 1-phenylethoxy substituent is capable of participating in π-π stacking interactions. These interactions occur between the aromatic rings of adjacent molecules and contribute significantly to the stabilization of the crystal structure. The geometry of these interactions can be either face-to-face or offset (displaced). The specific arrangement is dictated by the need to balance attractive and repulsive electrostatic forces.

The interplay of N-H···N hydrogen bonding, potential C-H···O interactions, π-π stacking, and C-H···π interactions would create a complex three-dimensional supramolecular network, defining the crystal packing of this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural characteristics of 4-(1-Phenylethoxy)piperidine and related piperidine (B6355638) derivatives.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For piperidine derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are employed to optimize the molecular geometry and determine the most stable three-dimensional arrangement of atoms. researchgate.netnih.govnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

The electronic structure is also a key output of DFT studies. By calculating the distribution of electrons within the molecule, researchers can gain insights into its stability and reactivity. For instance, analysis of piperidine and its derivatives has shown that the piperidine ring typically exists in a stable chair conformation. researchgate.net

Table 1: Selected Optimized Geometrical Parameters (Theoretical) (Note: As specific data for this compound is not available, this table serves as an illustrative example based on typical piperidine derivative studies.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (piperidine) | 1.47 | ||

| C-C (piperidine) | 1.54 | ||

| C-O-C | 118.5 | ||

| C-N-C (piperidine) | 111.0 |

HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govdergipark.org.tr A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be calculated to further quantify the molecule's reactive nature. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors (Note: This table is an illustrative example of typical values for related compounds, as specific data for this compound is not available.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| Energy Gap (ΔE) | 5.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.8 |

| Chemical Hardness (η) | 2.85 |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govdergipark.org.tr The MEP map displays different potential values on the molecular surface using a color spectrum. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. In contrast, regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. nih.gov Green areas represent neutral potential.

For molecules containing heteroatoms like the nitrogen in the piperidine ring and the oxygen in the ether linkage of this compound, MEP maps typically show negative potential localized around these electronegative atoms, identifying them as key sites for interaction. researchgate.net

Molecular Mechanics and Dynamics Simulations

While quantum methods provide deep insight into electronic structure, molecular mechanics and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound over time.

Conformational Search and Energy Minimization

Due to the presence of rotatable bonds, this compound can exist in multiple conformations. Conformational analysis is performed to identify the different spatial arrangements of the atoms and to determine their relative stabilities. nih.govresearchgate.net This process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformer using molecular mechanics force fields.

Following the search, energy minimization is carried out to find the lowest-energy conformations, which represent the most stable and likely structures of the molecule. nih.gov These studies are crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor binding site.

Dynamic Behavior and Flexibility of the Compound

Molecular dynamics (MD) simulations provide a detailed picture of the atomic motions of a molecule over time, offering insights into its flexibility and conformational dynamics in a simulated environment (e.g., in a solvent like water). dtu.dkmdpi.com By solving Newton's equations of motion for the system, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

Analysis of the MD trajectory can reveal the stability of certain conformations, the transitions between different conformational states, and the flexibility of various parts of the molecule. mdpi.com For piperidine-containing compounds, MD simulations can show how the piperidine ring and its substituents move and interact with their surroundings, which is critical for understanding their behavior in a biological context. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

No computational studies detailing the reaction mechanism for the synthesis or derivatization of this compound were found. Such investigations would typically involve mapping the potential energy surface of a reaction to identify the most energetically favorable pathway from reactants to products.

Transition State Characterization

Information regarding the computational characterization of transition states in reactions involving this compound is not available in the reviewed literature. Characterizing transition states is crucial for understanding reaction kinetics and mechanisms, but this analysis has not been reported for this specific compound.

Stereoselectivity Prediction and Rationalization

There are no available computational studies that predict or rationalize the stereoselectivity in the synthesis of this compound. The molecule contains a chiral center at the benzylic carbon of the phenylethoxy group, and while its synthesis would involve stereochemical considerations, computational predictions for this process have not been published.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

While computational methods are frequently used to predict spectroscopic data for organic molecules, no studies were found that specifically report the predicted NMR, IR, or UV-Vis spectra for this compound. Such predictions are valuable for confirming experimental data and aiding in structural elucidation.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 4-(1-Phenylethoxy)piperidine, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, as well as crucial information regarding stereochemistry and conformational preferences.

2D NMR Techniques for Structural Assignment and Stereochemistry

Two-dimensional NMR experiments are indispensable for mapping the complex spin systems within this compound. Techniques such as COSY, HSQC, HMBC, and NOESY are employed to establish through-bond and through-space correlations. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY spectra would establish the connectivity within the piperidine (B6355638) ring by showing cross-peaks between adjacent protons (H-2/H-3, H-3/H-4, etc.). It would also confirm the coupling between the methine proton (H-1') and the methyl protons (H-2') of the phenylethoxy side chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons, providing a definitive map of one-bond C-H connections. columbia.edu This is crucial for assigning the carbon signals of the piperidine ring and the phenylethoxy moiety.

Heteronuclear Multiple Bond Correlation (HMBC): To piece together the molecular skeleton, HMBC is used to identify longer-range correlations (typically 2-4 bonds) between protons and carbons. columbia.eduyoutube.com Key HMBC correlations for confirming the structure of this compound would include the cross-peak between the proton at C-4 of the piperidine ring and the benzylic carbon (C-1') of the side chain, confirming the ether linkage at the C-4 position. Correlations from the aromatic protons to the benzylic carbon would further solidify the structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects correlations between protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. youtube.comnanalysis.com NOESY is particularly vital for determining the relative stereochemistry and preferred conformation. For instance, NOE cross-peaks between the methine proton (H-1') and specific axial or equatorial protons on the piperidine ring would elucidate the spatial orientation of the bulky 1-phenylethoxy group relative to the ring. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations |

| 1 | N-H | 1.5 - 2.5 | - | COSY: H-2, H-6 |

| 2, 6 | CH₂ | 2.9 - 3.1 (ax), 2.5 - 2.7 (eq) | ~45 | HSQC: C2/H2, C6/H6; HMBC: C4, C3, C5 |

| 3, 5 | CH₂ | 1.8 - 2.0 (ax), 1.4 - 1.6 (eq) | ~30 | HSQC: C3/H3, C5/H5; HMBC: C2, C4, C6 |

| 4 | CH | 3.4 - 3.6 | ~75 | HSQC: C4/H4; HMBC: C1', C2, C3, C5, C6 |

| 1' | CH | 4.5 - 4.7 | ~78 | HSQC: C1'/H1'; HMBC: C4, C2', C1'' |

| 2' | CH₃ | 1.4 - 1.5 | ~24 | HSQC: C2'/H2'; HMBC: C1', C1'' |

| 1'' | C | - | ~143 | HMBC: H-1', H-2', H-2'' |

| 2'', 6'' | CH | 7.2 - 7.4 | ~126 | HSQC: C2''/H2''; HMBC: C1', C4'' |

| 3'', 5'' | CH | 7.2 - 7.4 | ~128 | HSQC: C3''/H3''; HMBC: C1'' |

| 4'' | CH | 7.2 - 7.4 | ~127 | HSQC: C4''/H4''; HMBC: C2'' |

Dynamic NMR for Conformational Analysis

The structure of this compound is not static; it undergoes several dynamic processes, primarily the chair-chair interconversion of the piperidine ring and rotation about the C4-O and O-C1' single bonds. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, can quantify the energy barriers associated with these conformational changes. nih.gov

At low temperatures, the chair-chair interconversion of the piperidine ring slows down on the NMR timescale, resulting in separate signals for the axial and equatorial protons. As the temperature is raised, the rate of inversion increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. By analyzing the coalescence temperature and the chemical shift difference between the axial and equatorial signals, the Gibbs free energy of activation (ΔG‡) for the ring inversion can be calculated. For piperidine itself, this barrier is approximately 42-43 kJ/mol. The bulky 4-substituent in this compound is expected to have a significant preference for the equatorial position to minimize steric strain, which may influence the inversion barrier.

Table 2: Dynamic Processes in this compound

| Dynamic Process | Description | Technique | Estimated Activation Energy (ΔG‡) |

| Piperidine Ring Inversion | Interconversion between the two chair conformations. | Variable-Temperature ¹H NMR | 40 - 50 kJ/mol |

| C4-O Bond Rotation | Rotation of the phenylethoxy group around the bond to the piperidine ring. | Variable-Temperature ¹H/¹³C NMR | Low barrier, likely fast on NMR timescale |

| O-C1' Bond Rotation | Rotation around the ether bond adjacent to the chiral center. | Variable-Temperature ¹H/¹³C NMR | Low barrier, likely fast on NMR timescale |

Mass Spectrometry (MS) for Fragmentation Pathway Studies

Mass spectrometry, particularly with electron ionization (EI), provides valuable information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The fragmentation of this compound is expected to be directed by the ether linkage and the stability of the resulting fragments.

The molecular ion (M•+) peak would confirm the compound's molecular weight. The most prominent fragmentation pathways would likely involve cleavage of the bonds adjacent to the ether oxygen.

Alpha-Cleavage: Cleavage of the C1'-C2' bond is unlikely, but cleavage of the C1'-phenyl bond is also not favored. The most significant alpha-cleavage would be the homolytic cleavage of the C-O bond, leading to a phenylethyl radical and an oxonium ion of the piperidine ring, or vice versa.

Benzylic Cleavage: A major fragmentation pathway is the cleavage of the C4-O bond to generate a highly stable secondary benzylic carbocation at m/z 105. This fragment, corresponding to [C₈H₉]⁺, is often the base peak in the mass spectra of similar compounds.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like ethylene after initial ring-opening.

McLafferty-type Rearrangement: A hydrogen atom from the piperidine ring could be transferred to the ether oxygen, followed by cleavage, leading to a phenol radical cation and a neutral piperideine molecule.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Structure | Fragmentation Pathway |

| 219 | [C₁₄H₂₁NO]⁺ | Molecular Ion (M•+) |

| 120 | [C₇H₁₄NO]⁺ | Cleavage of C1'-phenyl bond |

| 114 | [C₆H₁₂NO]⁺ | Cleavage of O-C1' bond |

| 105 | [C₈H₉]⁺ | Cleavage of C4-O bond (benzylic cation) |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage adjacent to nitrogen |

| 77 | [C₆H₅]⁺ | Phenyl cation from benzylic fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the spectra would be dominated by vibrations associated with the piperidine ring, the phenyl group, and the ether linkage.

N-H Stretch: A characteristic medium-to-weak absorption in the IR spectrum around 3300-3350 cm⁻¹ would indicate the secondary amine of the piperidine ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperidine and ethyl groups) would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong, characteristic C-O-C asymmetric stretching band for the aryl-alkyl ether is expected in the 1230-1270 cm⁻¹ region.

C-N Stretch: The aliphatic C-N stretching vibration would likely appear in the 1150-1250 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Secondary Amine | 3300 - 3350 | Medium |

| C-H Stretch | Aromatic | 3010 - 3100 | Medium |

| C-H Stretch | Aliphatic | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch | Aryl-Alkyl Ether | 1230 - 1270 | Strong |

| C-N Stretch | Aliphatic Amine | 1150 - 1250 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org For this compound, this technique would provide unambiguous information on several key structural features, provided a suitable single crystal can be grown.

Absolute Stereochemistry: As the molecule is chiral, X-ray diffraction analysis of an enantiomerically pure crystal allows for the determination of the absolute configuration (R or S) at the C-1' stereocenter. This is typically achieved through the analysis of anomalous dispersion effects, quantified by the Flack parameter. nih.govresearchgate.net

Solid-State Conformation: The analysis would reveal the exact conformation adopted by the molecule in the crystal lattice. This includes the precise chair conformation of the piperidine ring and the orientation (axial or equatorial) of the 1-phenylethoxy substituent.

Structural Parameters: Highly accurate measurements of bond lengths, bond angles, and torsional angles would be obtained, providing a detailed geometric picture of the molecule.

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other in the solid state, identifying any hydrogen bonding involving the piperidine N-H group or other non-covalent interactions.

Table 5: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom. |

| Bond Lengths & Angles | Geometric parameters defining the molecular structure. |

| Torsion Angles | Defines the conformation of the piperidine ring and side chain. |

| Absolute Configuration | Determination of R/S configuration at the chiral center. |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule in solution. purechemistry.org It is a powerful tool for probing the stereochemical features of this compound.

The phenyl group acts as the primary chromophore in the molecule. Its electronic transitions, particularly the π → π* transitions (the ¹Lₐ and ¹Lₑ bands), occur in the ultraviolet region of the spectrum. In the chiral environment provided by the C-1' stereocenter, these inherently achiral chromophoric transitions become chirally perturbed and exhibit Cotton effects (positive or negative bands) in the CD spectrum.

The sign and intensity of these Cotton effects are exquisitely sensitive to the absolute configuration of the stereocenter and the conformational ensemble of the molecule in solution. researchgate.net By comparing the experimentally measured CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the R and S enantiomers, the absolute configuration of the sample can be determined. nih.gov This provides a crucial link between the solid-state structure (from X-ray crystallography) and the behavior of the molecule in solution.

Role As a Synthetic Intermediate and Chemical Scaffold in Non Prohibited Applications

Utilization of 4-(1-Phenylethoxy)piperidine in Complex Molecule Synthesis (Excluding Pharmaceutical Drugs)

The primary utility of the this compound scaffold in synthesis lies in the reactivity of its secondary amine. This nitrogen atom can readily undergo a variety of transformations, making it an excellent attachment point for building larger, more complex molecular architectures for research and industrial purposes. wikipedia.org Common reactions include N-alkylation, N-acylation, and reductive amination, which allow for the controlled addition of diverse functional groups.

The substituent at the 4-position, the 1-phenylethoxy group, plays a crucial role. As a sterically demanding group containing a chiral center, it can influence the stereochemical outcome of subsequent reactions on the piperidine (B6355638) ring or on attached side chains. This diastereoselective control is valuable in the synthesis of complex, stereochemically defined molecules. Furthermore, this bulky, lipophilic group modifies the physical properties of the molecule, such as its solubility in organic solvents and its crystalline nature, which can be advantageous in purification processes like chromatography or recrystallization. In the context of non-prohibited applications, this scaffold could serve as a building block for creating specialized organic compounds such as molecular probes for chemical biology research, components of supramolecular assemblies, or precursors to agrochemicals. ijnrd.org

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application of Product |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., Benzyl bromide) | Tertiary Amine | Intermediate for quaternary ammonium (B1175870) salts (e.g., phase-transfer catalysts) |

| N-Acylation | Acyl chlorides (e.g., Acetyl chloride) | Amide | Building block for polymers or molecular frameworks |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Tertiary Amine | Synthesis of complex ligands or research chemicals |

| Michael Addition | α,β-Unsaturated carbonyls | β-Amino ketone/ester | Precursor for novel heterocyclic systems |

Derivatization into Ligands for Catalysis (Non-Biological)

The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal centers. This property allows for the derivatization of piperidine-containing molecules into ligands for transition metal catalysis. Research has shown that related cyclic amines, such as piperazine (B1678402) and other piperidine derivatives, can act as ligands in zinc(II)-mediated catalytic processes for the formation of amidines. rsc.org

By modifying the this compound scaffold, novel ligands with tailored properties can be designed. For example, electrophilic aromatic substitution on the phenyl ring could introduce phosphine (B1218219) or other coordinating groups, transforming the molecule into a bidentate or multidentate ligand. The inherent chirality and steric bulk of the 1-phenylethoxy group are particularly advantageous, as they can create a well-defined chiral pocket around a coordinated metal atom. This is a key principle in asymmetric catalysis, where such ligands are used to control the enantioselectivity of reactions, leading to the preferential formation of one enantiomer of a product. These specialized catalysts could find use in the fine chemical industry for the efficient synthesis of high-value, non-pharmaceutical compounds.

| Metal Center | Type of Catalysis | Potential Role of Ligand |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilize the metal center and influence reaction kinetics |

| Rhodium (Rh) | Asymmetric Hydrogenation | Create a chiral environment to induce enantioselectivity |

| Ruthenium (Ru) | Olefin Metathesis | Tune catalyst activity and stability |

| Zinc (Zn) | Lewis Acid Catalysis (e.g., Amidine synthesis) | Coordinate to the metal and activate substrates rsc.org |

Integration into Novel Materials or Polymers

The incorporation of heterocyclic moieties into polymers is a well-established strategy for creating materials with specific functional properties. This compound can be envisioned as a monomer precursor for the synthesis of novel polymers. The secondary amine can be functionalized with a polymerizable group, such as an acryloyl or methacryloyl moiety, by reacting it with acryloyl chloride or a similar agent. This would yield a monomer that can participate in polymerization reactions, typically through free-radical mechanisms.

This functionalized monomer could be homopolymerized or, more commonly, copolymerized with standard monomers like styrene, methyl methacrylate, or acrylates to tailor the properties of the resulting material. The inclusion of the bulky this compound side chain would be expected to significantly impact the polymer's characteristics. For instance, it would likely increase the glass transition temperature (Tg), reduce the polymer's ability to crystallize (leading to more amorphous materials), and modify its optical properties, such as the refractive index. Furthermore, polymer-bound piperidine is a known class of materials used as a solid-supported base or scavenger resin in organic synthesis, simplifying product purification. sigmaaldrich.comsigmaaldrich.com Derivatives of this compound could be grafted onto a polymer support to create functional materials for applications in catalysis or chemical purification.

| Polymer Property | Predicted Effect of Incorporation | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | The bulky, rigid side group restricts polymer chain mobility. |

| Crystallinity | Decrease | The large, irregularly shaped side group disrupts chain packing. |

| Solubility | Modified | Increased hydrophobicity due to the phenyl and ethoxy groups. |

| Refractive Index | Increase | Introduction of the aromatic phenyl ring. |

Development of Analytical Standards (Non-Clinical)

In any chemical manufacturing process, the use of analytical reference standards is critical for quality control and process monitoring. While piperidine itself is available as a general analytical standard, specific derivatives like this compound would require their own certified standards for specialized applications. sigmaaldrich.com

In a non-clinical context, if this compound were used as a key intermediate in the synthesis of an industrial product—such as a specialized polymer, a dye, or an agrochemical—it would be necessary to develop an analytical standard for it. This standard would be a highly purified sample of the compound with a well-documented identity and purity. Its purpose would be to:

Develop and validate analytical methods (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)) to detect and quantify the compound.

Monitor reaction progress by measuring the consumption of the starting material over time.

Perform quality control on the final product by ensuring that the residual amount of this intermediate is below a specified limit.

Support environmental monitoring by enabling the detection of the compound as a potential process-related impurity in waste streams.

| Analytical Technique | Purpose of Standard |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of residual intermediate in a final, non-clinical product. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in process control samples. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment of the standard itself. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identity confirmation by matching the infrared spectrum. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-(1-Phenylethoxy)piperidine is not extensively documented, presenting an opportunity for the development of novel and sustainable synthetic methodologies. Traditional approaches to similar 4-alkoxypiperidines often involve multi-step sequences that may not be environmentally benign. Future research could focus on more efficient and greener synthetic strategies.